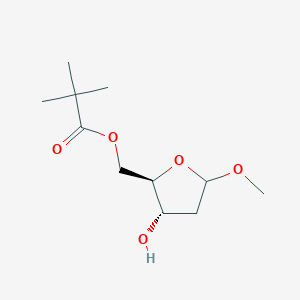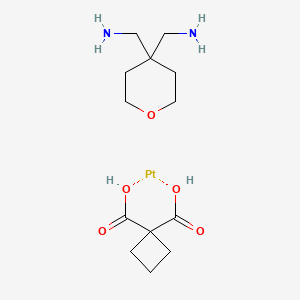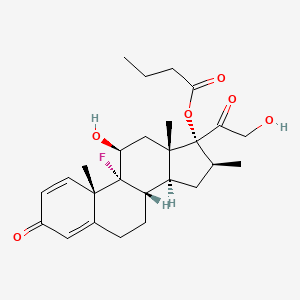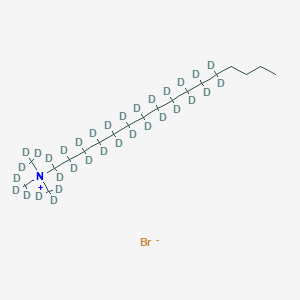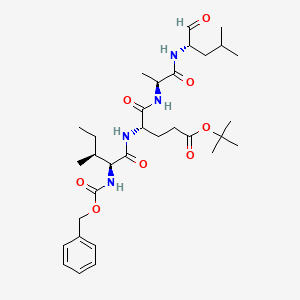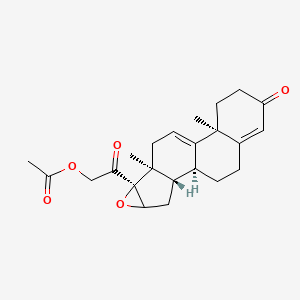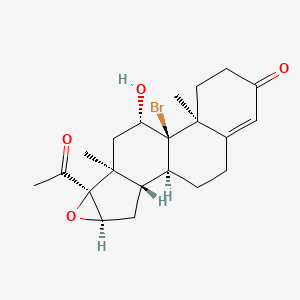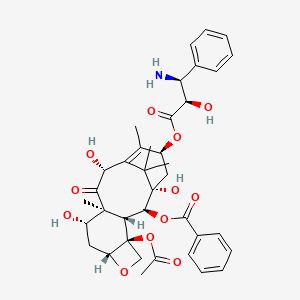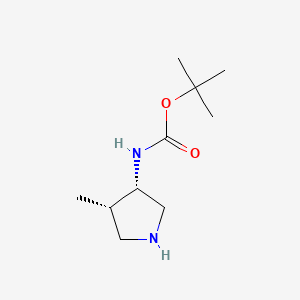
4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl is a synthetic derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B infections. This compound is characterized by its molecular formula C17H16FN3O5S and a molecular weight of 393.39 g/mol . It is primarily used in research settings, particularly in the study of antiviral agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl involves multiple steps, starting from Emtricitabine. The key steps include:
Epimerization: Conversion of Emtricitabine to its 4’-epi form.
Acetylation: Introduction of the acetamide group at the 4-position.
Benzoylation: Addition of the benzoyl group at the 5’-position.
The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like acetic anhydride for acetylation and benzoyl chloride for benzoylation. The reactions are carried out under controlled temperatures and monitored using techniques like thin-layer chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The final product is purified using methods like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl is widely used in scientific research, particularly in:
Chemistry: Studying the reactivity and stability of nucleoside analogs.
Biology: Investigating the mechanisms of antiviral activity.
Medicine: Developing new antiviral therapies and understanding drug resistance.
Industry: Quality control and standardization of antiviral agents.
Mécanisme D'action
The mechanism of action of 4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl involves its incorporation into viral DNA by reverse transcriptase. This incorporation leads to chain termination, preventing the synthesis of viral DNA and thereby inhibiting viral replication. The molecular targets include the active site of reverse transcriptase and the viral DNA polymerase pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Emtricitabine: The parent compound, used widely in antiviral therapy.
Lamivudine: Another nucleoside reverse transcriptase inhibitor with similar antiviral properties.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Uniqueness
4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar nucleoside analogs. These modifications can potentially enhance its efficacy and reduce resistance development.
Propriétés
Numéro CAS |
150796-39-7 |
|---|---|
Formule moléculaire |
C₁₇H₁₆FN₃O₅S |
Poids moléculaire |
393.39 |
Synonymes |
trans- N-[1-[2-[(Benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide 1,3-Oxathiolane Acetamide Derivative; N-[1-[(2R,5R)-2-[(benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]aceta |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


